2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18040457
InChI: InChI=1S/C14H23BN2O2/c1-12(2,3)11-16-8-10(9-17-11)15-18-13(4,5)14(6,7)19-15/h8-9H,1-7H3
SMILES:
Molecular Formula: C14H23BN2O2
Molecular Weight: 262.16 g/mol

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

CAS No.:

Cat. No.: VC18040457

Molecular Formula: C14H23BN2O2

Molecular Weight: 262.16 g/mol

* For research use only. Not for human or veterinary use.

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine -

Specification

Molecular Formula C14H23BN2O2
Molecular Weight 262.16 g/mol
IUPAC Name 2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Standard InChI InChI=1S/C14H23BN2O2/c1-12(2,3)11-16-8-10(9-17-11)15-18-13(4,5)14(6,7)19-15/h8-9H,1-7H3
Standard InChI Key HOYGZFGLMBDETD-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(C)(C)C

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

The compound’s IUPAC name is tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate, with the molecular formula C₁₅H₂₄BN₃O₄ and a molecular weight of 321.18 g/mol . The structure features:

  • A pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms).

  • A tert-butyl group (tert-C₄H₉) at the 2-position, providing steric bulk and electronic effects.

  • A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position, enabling participation in Suzuki-Miyaura cross-coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number1032758-88-5
Molecular FormulaC₁₅H₂₄BN₃O₄
Molecular Weight321.18 g/mol
Purity>96.0% (GC)
Storage ConditionsRoom temperature (<15°C recommended)

Structural Analysis

X-ray crystallography and DFT studies on analogous boronic esters (e.g., tert-butyl indoline carboxylate derivatives) reveal planar aromatic systems with boronate groups adopting trigonal planar geometry . The tert-butyl group enhances solubility in organic solvents, while the boronic ester facilitates reactivity with aryl halides in catalytic cycles .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions starting from halogenated pyrimidine precursors. A common pathway includes:

  • Halogenation: Introduction of a bromine or iodine atom at the 5-position of 2-tert-butylpyrimidine.

  • Borylation: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .

  • Protection/Deprotection: Optional carbamate protection of amino groups using tert-butoxycarbonyl (Boc) reagents .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
HalogenationNBS, DMF, 0°C → RT75–85%
BorylationB₂pin₂, Pd(dppf)Cl₂, KOAc, DMSO, 80°C60–70%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, RT>90%

Microwave-assisted synthesis and solvent-free methods have been employed to reduce reaction times and improve yields. For example, microwave irradiation at 150°C for 15 minutes increased borylation efficiency by 20% compared to conventional heating.

Reactivity and Applications

Cross-Coupling Reactions

The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling, a cornerstone reaction for forming carbon-carbon bonds. For instance, the compound reacts with aryl halides (e.g., 4-bromotoluene) in the presence of Pd(PPh₃)₄ and Na₂CO₃ to yield biaryl derivatives, which are prevalent in pharmaceuticals and materials science.

Table 3: Suzuki-Miyaura Reaction Optimization

Aryl HalideCatalystLigandYield
4-BromotoluenePd(OAc)₂SPhos82%
2-IodonaphthalenePd(dppf)Cl₂None78%

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of kinase inhibitors and anticancer agents. For example, Kong et al. (2016) utilized a related boronic ester to synthesize crizotinib intermediates, achieving a total yield of 49.9% over three steps . The tert-butyl group enhances metabolic stability, while the pyrimidine ring contributes to π-π stacking interactions with target proteins .

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyrimidine-H), 8.20 (s, 1H, NH), 1.45 (s, 12H, pinacol-CH₃), 1.35 (s, 9H, tert-butyl-CH₃) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.5 (C=O), 157.8 (pyrimidine-C), 83.5 (B-O), 28.1 (tert-butyl-C) .

Mass Spectrometry

ESI-MS (m/z): 321.18 [M+H]⁺, consistent with the molecular formula C₁₅H₂₄BN₃O₄ .

Comparison with Analogues

Chloro vs. Boronic Ester Derivatives

Replacing the boronic ester with a chlorine atom (e.g., 2-chloro-5-(dioxaborolanyl)pyrimidine) reduces reactivity in cross-coupling but increases stability for long-term storage . The chloro derivative (CAS 1003845-08-6) has a molecular weight of 240.49 g/mol and is utilized in nucleophilic aromatic substitution .

Carbamate-Protected Analogues

Adding a Boc-protected amino group (e.g., tert-butyl (5-(dioxaborolanyl)pyrimidin-2-yl)carbamate) enhances solubility in polar aprotic solvents like DMF and DMSO, facilitating use in peptide coupling reactions .

Future Directions

  • Drug Discovery: Integration into PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .

  • Materials Science: Development of boron-doped graphene for electronic applications .

  • Sustainable Chemistry: Exploring biocatalytic methods for borylation to reduce heavy metal waste.

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